Solvation rules: aromatic interactions outcompete cation–π interactions in synthetic host–guest complexes in water†

Chemical Communications Pub Date: 2023-11-13 DOI: 10.1039/D3CC04399A

Abstract

Chemical double mutant cycles were used to measure the interaction of a N-methyl pyridinium cation with a π-box in a calix[4]pyrrole receptor. Although the cation–π interaction is attractive (−11 kJ mol−1), it is 7 kJ mol−1 less favourable than the corresponding aromatic interaction with the isosteric but uncharged tolyl group.

Graphical abstract: Solvation rules: aromatic interactions outcompete cation–π interactions in synthetic host–guest complexes in water
Solvation rules: aromatic interactions outcompete cation–π interactions in synthetic host–guest complexes in water†
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